(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a methoxyphenyl group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide typically involves a multi-step process:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the furan ring with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the acrylamide moiety: The acrylamide group is introduced through a reaction between an appropriate acrylate and an amine derivative.
Introduction of the cyano group: The cyano group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl and methoxyphenyl groups.
Scientific Research Applications
(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
- (E)-2-cyano-N-(4-methoxyphenyl)-3-(5-(4-ethoxyphenyl)furan-2-yl)acrylamide
- (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-hydroxyphenyl)furan-2-yl)acrylamide
Comparison:
- Structural Differences: The position and nature of the substituents on the phenyl rings can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-(4-methoxyphenyl)furan-2-yl)acrylamide is unique due to the specific combination of the cyano, ethoxyphenyl, and methoxyphenyl groups, which confer distinct properties and potential applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-20-10-6-18(7-11-20)25-23(26)17(15-24)14-21-12-13-22(29-21)16-4-8-19(27-2)9-5-16/h4-14H,3H2,1-2H3,(H,25,26)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNSBLNLCYDNGI-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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